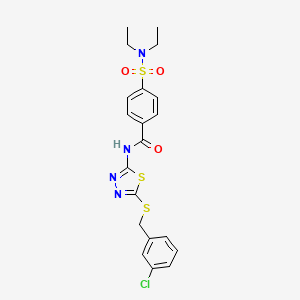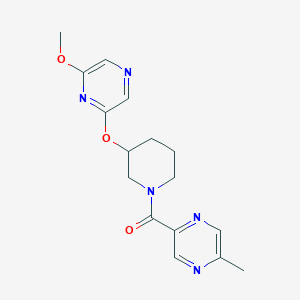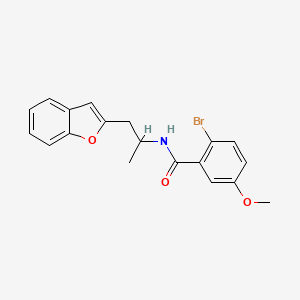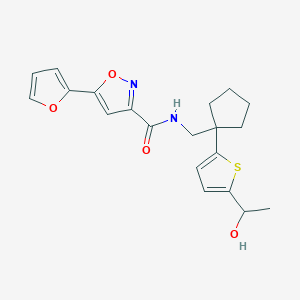![molecular formula C15H16Cl3N3OS B2496812 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride CAS No. 2418695-47-1](/img/structure/B2496812.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride represents a class of heterocyclic compounds incorporating thiazole as a core structural motif. Thiazoles are notable for their presence in biologically active molecules and potential in drug development due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions, where key functional groups are assembled to form the thiazole ring. A study by Saeed and Wong (2012) outlines a base-catalyzed S-cyclization mechanism to prepare thiazole heterocyclic compounds, which might be analogous to synthesizing the compound (Saeed & Wong, 2012).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of complex organic compounds. For instance, the molecular structure, vibrational frequencies, and chemical shift values can be determined through these techniques, offering insight into the arrangement of atoms within the molecule and confirming the presence of specific functional groups (Demir et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride, due to its complex structure, may serve as a key intermediate in the synthesis of various heterocyclic compounds. For instance, thiazole and thiazolopyrimidine derivatives, known for their broad spectrum of biological activities, can be synthesized through reactions involving carboxamide groups and aminomethyl side chains similar to the ones found in this compound. Such processes often involve condensation, cyclization, and substitution reactions that lead to the creation of novel compounds with potential pharmacological applications (El-Dean, 1992).
Antibacterial and Antimicrobial Properties
Compounds structurally related to this compound often exhibit significant antibacterial and antimicrobial properties. For example, thiazole derivatives have been synthesized with potent activity against various bacterial strains. The presence of functional groups such as carboxamide and thiazole within the molecular structure can contribute to the antimicrobial efficacy of these compounds, making them candidates for the development of new antibacterial agents (Gomha et al., 2017).
Anticancer Activity
The structural complexity of this compound provides a versatile scaffold for the development of anticancer agents. Thiazole-based compounds, for example, have shown promising anticancer activity in various studies. The introduction of specific substituents into the thiazole ring can enhance cytotoxicity against cancer cell lines, suggesting that derivatives of this compound could be explored for potential anticancer applications (Gomha et al., 2017).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidine derivatives, which could theoretically be synthesized from this compound, have been investigated for their molluscicidal properties. These compounds can be effective against snails that serve as intermediate hosts for schistosomiasis, indicating potential applications in the control of this parasitic disease. The synthesis and functionalization of such derivatives could lead to new avenues in the development of environmentally safe and effective molluscicides (El-bayouki & Basyouni, 1988).
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS.ClH/c16-11-12(22-20-13(11)17)14(21)19-10-6-15(7-10,8-18)9-4-2-1-3-5-9;/h1-5,10H,6-8,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXDDCDNCKRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)



![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)


![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
